An In-depth Technical Guide to the Physical Properties of (3R)-3-Methylpiperidin-3-ol Hydrochloride
An In-depth Technical Guide to the Physical Properties of (3R)-3-Methylpiperidin-3-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R)-3-Methylpiperidin-3-ol hydrochloride is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. As a substituted piperidine, it belongs to a class of heterocyclic compounds that are ubiquitous in pharmaceuticals due to their favorable pharmacokinetic properties. The introduction of a chiral tertiary alcohol on the piperidine ring at the 3-position offers a valuable scaffold for creating complex molecular architectures with specific three-dimensional orientations, which is critical for selective interaction with biological targets.
This guide provides a comprehensive overview of the core physical properties of (3R)-3-Methylpiperidin-3-ol hydrochloride. In the absence of extensive published data for this specific molecule, this document focuses on providing robust, field-proven methodologies for its characterization. The protocols described herein are designed to be self-validating systems, ensuring that researchers can generate reliable and reproducible data.
Core Physical and Chemical Properties
A foundational understanding of the basic physical and chemical properties of (3R)-3-Methylpiperidin-3-ol hydrochloride is essential before undertaking more detailed characterization. The following table summarizes the currently available information for this compound.
| Property | Value | Source(s) |
| Chemical Name | (3R)-3-Methylpiperidin-3-ol hydrochloride | [1] |
| Synonyms | (R)-3-methylpiperidin-3-ol hydrochloride | |
| CAS Number | 2305080-34-4 | [1] |
| Molecular Formula | C₆H₁₄ClNO | [2] |
| Molecular Weight | 151.63 g/mol | [1][2] |
| Appearance | White to off-white solid, powder, or crystals | [3] |
| Purity | Typically ≥97% | [1] |
Thermal Properties: Melting Point and Decomposition
The thermal behavior of a pharmaceutical intermediate is a critical parameter for its handling, storage, and in process controls during synthesis. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to determine the melting point and thermal stability of (3R)-3-Methylpiperidin-3-ol hydrochloride.
Expertise & Experience: The "Why" Behind the Method
DSC is the gold standard for determining the melting point of a crystalline solid. It measures the difference in heat flow between the sample and a reference as a function of temperature. A sharp endothermic peak in the DSC thermogram corresponds to the melting point, and its onset is a precise indicator of this transition. TGA complements DSC by measuring the change in mass of a sample as a function of temperature, which is crucial for identifying decomposition events that might be mistaken for melting. For hydrochloride salts, TGA can also reveal the loss of associated water or residual solvents.[4][5]
Experimental Protocol: Determination of Melting Point and Thermal Stability by DSC and TGA
Objective: To determine the melting point and decomposition temperature of (3R)-3-Methylpiperidin-3-ol hydrochloride.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
Materials:
-
(3R)-3-Methylpiperidin-3-ol hydrochloride sample (2-5 mg)
-
Aluminum DSC pans and lids
-
High-purity nitrogen gas for purging
Procedure:
Part A: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan. Crimp the lid to seal the pan.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to 25°C.
-
Set the heating rate to 10°C/min.
-
Set the final temperature to a point above the expected melting point (e.g., 250°C).
-
Purge the cell with nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.
-
Data Analysis: Determine the onset and peak temperatures of any endothermic events. The sharp endotherm corresponds to the melting point.
Part B: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the initial temperature to 25°C.
-
Set the heating rate to 10°C/min.
-
Set the final temperature to a point where complete decomposition is expected (e.g., 600°C).
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Initiate the temperature program and record the mass loss as a function of temperature.
-
Data Analysis: Identify the temperatures at which significant mass loss occurs. This indicates decomposition.
Diagram: Workflow for Thermal Analysis
Caption: Workflow for Thermal Analysis of (3R)-3-Methylpiperidin-3-ol HCl
Solubility Profile
The solubility of a compound is a critical physical property that influences its bioavailability and formulation development. As a hydrochloride salt, (3R)-3-Methylpiperidin-3-ol hydrochloride is expected to have good aqueous solubility. A systematic evaluation of its solubility in a range of common laboratory solvents is essential.
Expertise & Experience: The "Why" Behind the Method
The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[6] It involves agitating an excess of the solid compound in a solvent for a sufficient period to reach equilibrium. By measuring the concentration of the dissolved compound in the supernatant, the saturation solubility can be accurately determined. This method is preferred for its simplicity and its ability to provide thermodynamically relevant solubility data.
Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method
Objective: To determine the equilibrium solubility of (3R)-3-Methylpiperidin-3-ol hydrochloride in various solvents.
Instrumentation:
-
Orbital shaker with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Centrifuge
-
pH meter
Materials:
-
(3R)-3-Methylpiperidin-3-ol hydrochloride
-
Solvents: Water, Methanol, Ethanol, Dimethyl Sulfoxide (DMSO)
-
Vials with screw caps
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add an excess amount of (3R)-3-Methylpiperidin-3-ol hydrochloride to separate vials for each solvent to be tested. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a known volume (e.g., 2 mL) of the desired solvent to each vial.
-
Equilibration: Cap the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm) for 24-48 hours.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the solid to settle.
-
Separation: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
Diagram: Shake-Flask Solubility Workflow
Caption: Shake-Flask Method for Solubility Determination
Spectroscopic Properties
Spectroscopic analysis provides invaluable information about the chemical structure and purity of (3R)-3-Methylpiperidin-3-ol hydrochloride. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental techniques for structural elucidation.
Expertise & Experience: The "Why" Behind the Methods
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum reveal the connectivity of the protons, while the ¹³C NMR spectrum indicates the number and types of carbon atoms present. For a chiral molecule like (3R)-3-Methylpiperidin-3-ol hydrochloride, NMR can also provide insights into its stereochemistry. FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the vibrational frequencies of the chemical bonds. For this compound, characteristic peaks for O-H, N-H, C-H, and C-N bonds are expected.
Experimental Protocol: Spectroscopic Characterization (NMR and FT-IR)
Objective: To obtain the ¹H NMR, ¹³C NMR, and FT-IR spectra of (3R)-3-Methylpiperidin-3-ol hydrochloride for structural confirmation.
Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Materials:
-
(3R)-3-Methylpiperidin-3-ol hydrochloride (10-20 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆)
-
Internal standard (optional, e.g., TMS)
Procedure:
-
Sample Preparation: Dissolve the appropriate amount of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Transfer the solution to an NMR tube.[7][8]
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.
Part B: Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation:
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Materials:
-
(3R)-3-Methylpiperidin-3-ol hydrochloride (a small amount of solid)
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample, typically over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This technical guide provides a framework for the systematic characterization of the physical properties of (3R)-3-Methylpiperidin-3-ol hydrochloride. By following the detailed experimental protocols for thermal analysis, solubility determination, and spectroscopic analysis, researchers and drug development professionals can obtain the critical data necessary to advance their work with this important chiral building block. The emphasis on robust and validated methodologies ensures the generation of high-quality, reliable data, which is paramount for scientific integrity and regulatory compliance.
References
-
ResearchGate. (n.d.). Infrared spectra of aqueous piperidine as CO2 is absorbed to a loading of 0.76 mol CO2/mol amine. Retrieved from [Link]
- E-Daham, H., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. ChemPhysChem, 12(7), 1334-1343.
- Gouda, M., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 12(2), 241-246.
- Pishnamazi, M., & Iqbal, J. (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. American Pharmaceutical Review, 13(2), 26-33.
- El-Bagary, R. I., et al. (2011). Thermoanalytical Investigation of Terazosin Hydrochloride. International Journal of Medical and Pharmaceutical Sciences, 5(2), 48-54.
- Reddy, B. V. S., et al. (2021). Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous stereocenters. Organic & Biomolecular Chemistry, 19(48), 10545-10550.
- Gouda, M., et al. (2013). Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. Tropical Journal of Pharmaceutical Research, 12(2), 241-246.
- Tirey, D. A., et al. (2020). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Solid State Nuclear Magnetic Resonance, 109, 101683.
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
- Jamrógiewicz, M., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. International Journal of Molecular Sciences, 25(1), 587.
-
University College London. (n.d.). Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Google Patents. (2022). Detection method for determining piperidine residue in bulk drug.
-
ResearchGate. (n.d.). FT-IR spectra of piperine before (A) and after (B) its transformation into piperic acid. Retrieved from [Link]
- Dega-Szafran, Z., et al. (2003). FTIR, 1H and 13C NMR spectra of 1:1 complexes of 1-piperidineacetic acid and N-methylpiperidine betaine with mineral acids. Journal of Molecular Structure, 644(1-3), 41-50.
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
- Borhan, B., et al. (2012). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. Molecules, 17(5), 5486-5499.
- You, L. (2008). Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry.
-
Cooper, A. (n.d.). Differential scanning calorimetry (DSC). Retrieved from [Link]
- Anslyn, E. V., et al. (2010). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. Journal of the American Chemical Society, 132(43), 15233-15235.
- Stoessel, F., & Toubes, D. (2012). Thermal Stability of Amine Compounds and Dichloromethane. Chemical Engineering Transactions, 26, 321-326.
-
SpectraBase. (n.d.). 3-Piperidinamine, 1-(2-methylpropyl)-. Retrieved from [Link]
Sources
- 1. (3R)-3-methylpiperidin-3-ol hydrochloride 97% | CAS: 2305080-34-4 | AChemBlock [achemblock.com]
- 2. (3R)-3-Methyl-piperidin-3-ol hydrochloride | 2305080-34-4 [chemicalbook.com]
- 3. 3-Methylpiperidin-3-ol hydrochloride | 955028-98-5 [sigmaaldrich.com]
- 4. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
